4-(4-bromophenoxy)-N,N-dimethylbutanamide
Overview
Description
The compound “4-(4-bromophenoxy)-N,N-dimethylbutanamide” is an amide with a bromophenoxy group attached to the 4-position of the amide. The N,N-dimethylbutanamide suggests that there are two methyl groups attached to the nitrogen atom of the amide .
Molecular Structure Analysis
The molecular structure of this compound would likely show the amide group, with the carbonyl (C=O) and the N,N-dimethylbutylamine. The 4-bromophenoxy group would be attached to the carbon of the carbonyl group .Chemical Reactions Analysis
Amides can undergo a variety of reactions. They can be hydrolyzed to form carboxylic acids and amines. They can also react with Grignard reagents to form ketones .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its structure. As an amide, this compound would likely have a high boiling point due to the ability to form hydrogen bonds. The presence of the bromine atom would make the compound relatively heavy and could also increase its boiling point .Scientific Research Applications
Synthesis and Biological Evaluation
Sulfonamide-derived new ligands, including compounds related to 4-(4-bromophenoxy)-N,N-dimethylbutanamide, have been synthesized and characterized. Their structures were determined using various methods like IR, NMR, and X-ray diffraction. These compounds and their metal complexes showed moderate to significant antibacterial activity and good antifungal activity against various strains, indicating their potential in antimicrobial research (Chohan & Shad, 2011).
Anticancer Properties
A bromophenol derivative, related to 4-(4-bromophenoxy)-N,N-dimethylbutanamide, exhibited significant anticancer activities in human lung cancer cell lines. It was found to block cell proliferation and induce cell cycle arrest and apoptosis. This study highlighted the potential of such compounds in developing new anticancer drugs (Guo et al., 2018).
Environmental Fate and Photolysis
The degradation of bromophenols, chemically similar to 4-(4-bromophenoxy)-N,N-dimethylbutanamide, was studied in water treatment. It was found that during water treatment with potassium permanganate, brominated dimeric products, possibly toxic, were formed, which is important for understanding the reactivity and fate of such compounds in environmental contexts (Jiang et al., 2014).
Role in Photodynamic Therapy
The synthesis of a new zinc phthalocyanine substituted with a derivative similar to 4-(4-bromophenoxy)-N,N-dimethylbutanamide showed remarkable potential for use as a Type II photosensitizer in cancer treatment in photodynamic therapy. It displayed good fluorescence properties and high singlet oxygen quantum yield (Pişkin, Canpolat, & Öztürk, 2020).
Antioxidant Activity
Bromophenols, structurally related to 4-(4-bromophenoxy)-N,N-dimethylbutanamide, isolated from the red algae Vertebrata lanosa, demonstrated potent antioxidant activity. This suggests their potential role in developing antioxidant therapies or supplements (Olsen et al., 2013).
Future Directions
properties
IUPAC Name |
4-(4-bromophenoxy)-N,N-dimethylbutanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO2/c1-14(2)12(15)4-3-9-16-11-7-5-10(13)6-8-11/h5-8H,3-4,9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBMBSMMAVUNOTA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CCCOC1=CC=C(C=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-bromophenoxy)-N,N-dimethylbutanamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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